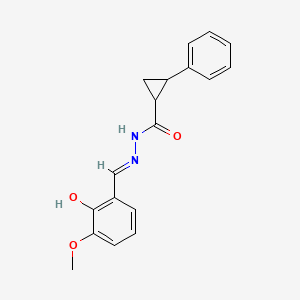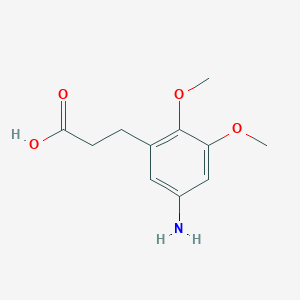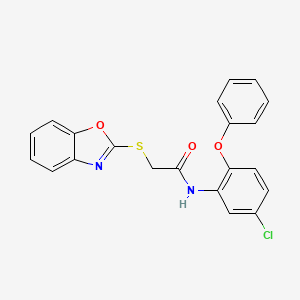
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB-PP is a cyclopropane-containing molecule that has a unique structure, which makes it an attractive target for researchers. In
作用机制
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of certain enzymes, such as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential molecules that play a critical role in various cellular processes, including cell signaling and membrane structure.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have also shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the primary advantages of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its unique structure, which makes it an attractive target for researchers. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is in the development of new drugs based on the structure of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in the treatment of various diseases. Finally, future studies should focus on improving the synthesis method of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in various fields.
合成方法
The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form 2-hydroxy-3-methoxybenzaldehyde hydrazone. This intermediate is then reacted with 2-phenylcyclopropanecarboxylic acid to form N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. The overall yield of this synthesis method is around 40%.
科学研究应用
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-5-8-13(17(16)21)11-19-20-18(22)15-10-14(15)12-6-3-2-4-7-12/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUPTQBVAQQNSD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)


![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)